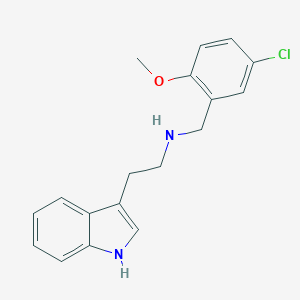![molecular formula C13H10Cl2N4O B504020 N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B504020.png)
N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine typically involves multiple steps. One common method includes the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a continuous flow microreactor system. This process involves the use of mixed acids, nitric acid, and specific reaction conditions such as a reaction temperature of 60°C and a residence time of 30 seconds .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale continuous flow microreactor systems to enhance reaction efficiency and yield. The use of such systems allows for precise control over reaction conditions, leading to higher yields and reduced waste compared to traditional batch reactors .
Analyse Chemischer Reaktionen
Types of Reactions
N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Wissenschaftliche Forschungsanwendungen
N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a component in drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: A key intermediate in the synthesis of triazole derivatives.
1-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-ylmethyl-1H-1,2,4-triazole: Another triazole derivative with similar structural features.
Uniqueness
N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern and the presence of both dichlorophenyl and furyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C13H10Cl2N4O |
|---|---|
Molekulargewicht |
309.15g/mol |
IUPAC-Name |
N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C13H10Cl2N4O/c14-8-1-3-10(11(15)5-8)12-4-2-9(20-12)6-16-13-17-7-18-19-13/h1-5,7H,6H2,(H2,16,17,18,19) |
InChI-Schlüssel |
QKRXXPIWDGIQSY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)CNC3=NC=NN3 |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)CNC3=NC=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[5-(2-Chlorophenyl)furan-2-yl]methyl}amino)butan-1-ol](/img/structure/B503937.png)
![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine](/img/structure/B503939.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}tryptophan](/img/structure/B503940.png)
![1-phenyl-N-[(5-phenylfuran-2-yl)methyl]ethanamine](/img/structure/B503941.png)
![1-[(5-Chloro-2-methoxybenzyl)amino]propan-2-ol](/img/structure/B503943.png)

![N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B503952.png)
![1-METHYL-N-({3-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503953.png)
![N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine](/img/structure/B503954.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503955.png)
![N-[[5-(4-bromo-2-methylphenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine](/img/structure/B503956.png)
![N-{2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B503957.png)
![2-({[5-(3-Chloro-4-methylphenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol](/img/structure/B503958.png)
![N-{[5-(4-bromo-3-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine](/img/structure/B503959.png)
